molecular formula C9H9BrO3 B8341903 3-Bromo-5-[1,3]dioxolan-2-yl-phenol

3-Bromo-5-[1,3]dioxolan-2-yl-phenol

Cat. No. B8341903
M. Wt: 245.07 g/mol
InChI Key: ACZCYMBZIVORET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-[1,3]dioxolan-2-yl-phenol is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-[1,3]dioxolan-2-yl-phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-[1,3]dioxolan-2-yl-phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Bromo-5-[1,3]dioxolan-2-yl-phenol

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

3-bromo-5-(1,3-dioxolan-2-yl)phenol

InChI

InChI=1S/C9H9BrO3/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9,11H,1-2H2

InChI Key

ACZCYMBZIVORET-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC(=CC(=C2)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(3,5-dibromo-phenyl)-[1,3]dioxolane (20.25 g, 65.75 mmol, 1.0 equiv) in anhydrous THF (200 mL) was added n-BuLi (45.2 mL, 72.33 mmol, 1.1 equiv, 1.6 M solution in hexane) at −78° C. under Ar. After stirring the reaction mixture for 30 min, trimethyl borate (7.33 mL, 6.83 g, 65.75 mmol, 1.0 equiv) was added rapidly and the reaction allowed to come to 0° C. over a time period of 4 h. A solution of conc. acetic acid (5.64 mL, 5.92 g, 98.63 mmol, 1.5 equiv) was slowly added followed by addition of a solution of 35% hydrogen peroxide in water (6.3 mL, 7.03 g, 72.33 mmol, 1.1 equiv) and the reaction mixture kept at 0° C. for 30 min. After stirring at rt for an additional 4 h, the reaction was extracted with ethyl actetate (3×200 mL), the combined organic phases washed with water, dried over MgSO4 and concentrated by evaporation under reduced pressure. The title compound was obtained in quantitative yield (16.1 g). MS (EI): 245.0 [M]+.
Quantity
20.25 g
Type
reactant
Reaction Step One
Quantity
45.2 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.33 mL
Type
reactant
Reaction Step Two
Quantity
5.64 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
6.3 mL
Type
reactant
Reaction Step Four

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